3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile

Chagas disease Trypanosoma cruzi 5-nitroindazole

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile (CAS 574729-31-0; molecular formula C₁₄H₉N₅O₂; molecular weight 279.25 g/mol) is a synthetic 5-nitroindazole derivative featuring a 3-amino-benzo­nitrile substituent. The 5-nitroindazole core constitutes a privileged scaffold in anti-kinetoplastid drug discovery, with extensive literature documenting sub-micromolar to low-micromolar potency against Trypanosoma cruzi epimastigotes and amastigotes.

Molecular Formula C14H9N5O2
Molecular Weight 279.25 g/mol
CAS No. 574729-31-0
Cat. No. B3272860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile
CAS574729-31-0
Molecular FormulaC14H9N5O2
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C#N
InChIInChI=1S/C14H9N5O2/c15-8-9-2-1-3-10(6-9)16-14-12-7-11(19(20)21)4-5-13(12)17-18-14/h1-7H,(H2,16,17,18)
InChIKeyIKQNEQPELALUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile (CAS 574729-31-0): Scaffold & Procurement Profile


3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile (CAS 574729-31-0; molecular formula C₁₄H₉N₅O₂; molecular weight 279.25 g/mol) is a synthetic 5-nitroindazole derivative featuring a 3-amino-benzo­nitrile substituent . The 5-nitroindazole core constitutes a privileged scaffold in anti-kinetoplastid drug discovery, with extensive literature documenting sub-micromolar to low-micromolar potency against Trypanosoma cruzi epimastigotes and amastigotes [1]. The benzonitrile moiety introduces a hydrogen-bond-accepting nitrile group and an additional aromatic ring capable of π-stacking interactions, making this compound a strategic intermediate for structure-activity relationship (SAR) exploration and lead optimization programs targeting parasitic kinases or nitroreductase-dependent bioactivation pathways . Multiple commercial suppliers offer this compound at purities of 95–98% with batch-specific QC documentation (NMR, HPLC) .

Why 5-Nitroindazole Analogs Cannot Be Interchanged: The Substituent-Specific Selectivity of 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile (CAS 574729-31-0)


Within the 5-nitroindazole chemotype, substitution at the N-1, N-2, and C-3 positions profoundly modulates both antiparasitic potency and selectivity index [1]. Direct head-to-head comparisons reveal that varying the N-2 benzyl substituent can shift T. cruzi epimastigote IC₅₀ by over 8-fold (range: 1.00–8.75 µM within a single congeneric series) and alter selectivity index (SI) by more than 20-fold (SI range: >12.41 to >256) [1]. Furthermore, the presence and position of the nitro group determines mechanism of action: 5-nitro isomers undergo nitroreductase-mediated bioactivation akin to benznidazole, whereas 7-nitroindazole acts primarily as a nitric oxide synthase (NOS) inhibitor [2]. The 3-amino-benzonitrile linkage in the target compound introduces a distinct hydrogen-bonding geometry and electronic profile that cannot be recapitulated by simple 3-alkoxy, 3-hydroxy, or unsubstituted 5-nitroindazole analogs . Consequently, substituting this compound with a structurally related but differently substituted 5-nitroindazole in a biological assay or synthetic route risks invalidating SAR conclusions and compromising batch-to-batch reproducibility .

Quantitative Differentiation Evidence for 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile (CAS 574729-31-0) vs. Closest Comparators


5-Nitroindazole Scaffold vs. Benznidazole: Epimastigote Potency Advantage in T. cruzi

In a congeneric series of eleven 5-nitroindazole derivatives, compounds bearing electron-withdrawing substituents at the N-2 benzyl position (derivatives 11–14, 17) demonstrated epimastigote IC₅₀ values of 1.00–8.75 µM, representing a 2.9- to 25-fold superior potency over the clinical reference drug benznidazole (BZ IC₅₀ = 25.22 µM) [1]. The target compound 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile shares the critical 5-nitroindazole pharmacophore and incorporates a 3-amino-benzonitrile substituent that positions it within this high-potency structural space. The benzonitrile moiety is an electron-withdrawing group (σₘ = 0.56), analogous to the fluorine-containing substituents that conferred the best selectivity indices (SIAMA > 188–246) in the same study [1].

Chagas disease Trypanosoma cruzi 5-nitroindazole benznidazole epimastigote

Selectivity Index Differentiation: 5-Nitroindazole Derivatives vs. Benznidazole in Fibroblast Cytotoxicity

The same series of 5-nitroindazole derivatives exhibited markedly superior selectivity indices compared to benznidazole. Compounds 11, 12, 14, 17, and 18 showed no detectable cytotoxicity against L929 murine fibroblasts, yielding epimastigote selectivity indices (SIEPI) ranging from >12.41 to >256 µM, all exceeding the benznidazole-established cut-off of SIEPI ≥ 10 [1]. When advanced to intracellular amastigote assays, compounds 12 and 17 achieved SIAMA values of >246.15 and >188.23 respectively [1]. The 3-amino-benzonitrile substituent in CAS 574729-31-0 provides a synthetic handle analogous to the electron-withdrawing benzyl modifications that correlated with highest selectivity in this study.

Selectivity index cytotoxicity L929 fibroblasts benznidazole antichagasic

Mechanism-of-Action Differentiation: 5-Nitroindazoles vs. Nifurtimox — Absence of Redox Cycling Toxicity

Electrochemical and ESR spectroscopy studies demonstrated that 5-nitroindazole derivatives do not undergo redox cycling with molecular oxygen to generate reactive oxygen species (superoxide, hydrogen peroxide, hydroxyl radical), a pathway that underlies nifurtimox (Nfx)-associated host toxicity [1]. Instead, 5-nitroindazoles are bioactivated via nitroreduction to produce reduced nitro species, following a mechanism analogous to benznidazole (BZ) — involving covalent modification of macromolecules through nitroreduction intermediates without the oxidative stress burden of Nfx [1]. This mechanistic divergence is also evidenced by the activity of 5-nitroindazole derivatives against a metronidazole-resistant T. cruzi isolate (IC₅₀ = 9.11 µM for compound 36), confirming distinct activation pathways from 5-nitroimidazole-based drugs [2].

mechanism of action nitroreductase redox cycling nifurtimox benznidazole

Structural Differentiation: 3-Amino-Benzonitrile Substituent vs. Common 5-Nitroindazole Analogs

CAS 574729-31-0 is structurally distinguished from the majority of published antichagasic 5-nitroindazoles by its 3-amino-benzonitrile substitution at the indazole C-3 position. Published series predominantly feature 3-alkoxy, 3-hydroxy, N-2 benzyl, or N-1 ω-(dialkylamino)alkyl substituents [1][2]. The benzonitrile moiety provides: (i) a strong hydrogen-bond-accepting nitrile group (C≡N), (ii) extended aromatic π-stacking surface, and (iii) a meta-substitution pattern that modulates the dihedral angle between the indazole and phenyl rings, potentially altering target binding geometry . The 3-amino linker further introduces a hydrogen-bond-donating NH group capable of interacting with kinase hinge regions — a pharmacophoric feature validated in 5-substituted indazole kinase inhibitor programs targeting Rock2, Gsk3β, and Aurora2 [3].

3-amino-benzonitrile indazole SAR hydrogen bonding kinase inhibitor pharmacophore

Commercial Purity Differentiation: Batch QC Documentation Availability

Among commercial suppliers of CAS 574729-31-0, purity specifications range from 95%+ (Bidepharm) to 98% (MolCore, ChemScene, Leyan) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC, enabling end-users to verify lot-to-lot consistency before committing to SAR campaigns . This documentation level exceeds the typical 'enquire for details' approach of several competing distributors (e.g., CymitQuimica) where purity certificates must be requested post-purchase . For procurement officers managing multi-gram scale-up or multi-year medicinal chemistry programs, pre-verified analytical data reduces downstream troubleshooting and assay failure risk.

purity NMR HPLC batch QC reproducibility

Dual-Application Scaffold Potential: Antiparasitic Plus Kinase Inhibition vs. Single-Indication 5-Nitroindazoles

The 3-aminoindazole substructure of CAS 574729-31-0 maps onto the core pharmacophore of clinically pursued indazole kinase inhibitors. Patent literature (WO 2024/179948 A1, Roche) discloses indazole compounds as PKMYT1 kinase inhibitors with IC₅₀ values in the nanomolar range for cancer therapy [1]. Separately, 5-substituted amino-indazoles have yielded potent inhibitors of Rock2, Gsk3β, and Aurora2 kinases [2]. The target compound uniquely combines the 5-nitro group (essential for antiparasitic nitroreductase-mediated bioactivation) with the 3-amino linkage (critical for kinase hinge-region hydrogen bonding). By contrast, the well-characterized TrkA inhibitor GW 441756 (IC₅₀ = 2 nM) [3] and the NOS inhibitor 7-nitroindazole lack the 5-nitro-3-amino-benzonitrile combination entirely. No single published compound simultaneously presents all three pharmacophoric elements: 5-NO₂, 3-NH linker, and benzonitrile moiety.

kinase inhibitor indazole PKMYT1 TrkA dual application

High-Value Application Scenarios for 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile (CAS 574729-31-0)


Antichagasic Lead Optimization: SAR Expansion at the C-3 Position of 5-Nitroindazoles

Medicinal chemistry teams pursuing Chagas disease therapeutics can employ CAS 574729-31-0 as a strategic C-3 diversification synthon. The published 5-nitroindazole antichagasic series achieves epimastigote IC₅₀ values of 1.00–8.75 µM (2.9- to 25-fold superior to benznidazole) with selectivity indices exceeding 188–246 for optimized derivatives [1]. However, existing libraries overwhelmingly explore N-1 and N-2 substitution while leaving C-3 as alkoxy, hydroxy, or hydrogen [1][2]. The 3-amino-benzonitrile substituent of CAS 574729-31-0 fills this unexplored SAR vector, enabling interrogation of C-3 electronic and steric effects on nitroreductase substrate recognition — a key determinant of bioactivation efficiency and parasite selectivity.

Kinase Inhibitor Screening: 5-Nitro-3-Aminoindazole as a Privileged Kinase Hinge-Binding Fragment

Drug discovery groups screening against the kinome can deploy CAS 574729-31-0 as a fragment-like probe or synthetic intermediate for generating kinase-focused libraries. The 3-aminoindazole motif is a validated hinge-binding pharmacophore, with 5-substituted amino-indazoles yielding potent inhibitors of Rock2, Gsk3β, and Aurora2 [1]. The Roche PKMYT1 inhibitor patent (WO 2024/179948) further confirms the contemporary relevance of the indazole scaffold for oncology targets [2]. The 5-nitro group, while primarily associated with antiparasitic mechanisms, also serves as a versatile synthetic handle for reduction to 5-amino (enabling amide/urea coupling) or as an electron-withdrawing substituent to modulate hinge-binding affinity.

Mechanistic Studies: Nitroreductase Substrate Profiling and Redox Toxicology

Research groups investigating the biochemical pharmacology of nitroheterocyclic drugs can use CAS 574729-31-0 to dissect the structural determinants of type I vs. type II nitroreductase substrate recognition. Published mechanistic studies demonstrate that 5-nitroindazoles are processed exclusively via the 'benznidazole-type' pathway (reductive stress, covalent macromolecule modification) and do not generate ROS through 'nifurtimox-type' redox cycling [1]. The 3-amino-benzonitrile substitution introduces steric and electronic perturbations at the C-3 position that may alter the reduction potential (E₁/₂) of the 5-nitro group, providing a systematic tool for correlating electrochemical properties with antiparasitic efficacy and host-cell cytotoxicity.

Multi-Gram Procurement for Long-Term Medicinal Chemistry Campaigns

Procurement officers supporting multi-year, multi-gram medicinal chemistry programs should prioritize suppliers offering pre-verified batch QC documentation. Bidepharm provides CAS 574729-31-0 at 95%+ purity with NMR, HPLC, and GC batch reports [1], while MolCore and ChemScene supply at 98% purity under ISO-certified quality systems [2]. For programs requiring >5 grams across multiple orders, selecting a supplier with transparent, pre-disclosed analytical data eliminates the risk of purity drift between lots — a documented cause of irreproducible biological results in both antiparasitic and kinase assays where IC₅₀ shifts as small as 2-fold can alter candidate prioritization decisions.

Quote Request

Request a Quote for 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.